molecular formula C23H25N5O6 B020603 7'-Hydroxydoxazosin CAS No. 102932-28-5

7'-Hydroxydoxazosin

Cat. No. B020603
M. Wt: 467.5 g/mol
InChI Key: UQIVDURXFIFFOY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 7'-Hydroxydoxazosin and related compounds involves complex organic reactions, including improved one-pot synthesis methodologies for key intermediates used in antihypertensive drug formulations. For example, an improved process for preparing N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine, an important intermediate in the synthesis of doxazosin, highlights the advances in synthesis techniques (Ramesh et al., 2006).

Molecular Structure Analysis

The structural analysis of 7'-Hydroxydoxazosin and its analogs emphasizes the significance of molecular modifications on their pharmacological and biochemical properties. For instance, the introduction of hydroxyl groups has been shown to enhance the antioxidative capabilities of these molecules, indicating a direct correlation between molecular structure and biological activity.

Chemical Reactions and Properties

7'-Hydroxydoxazosin exhibits a variety of chemical properties, including its ability to undergo oxidation and interact with other molecules in biological systems. Its antioxidative action is particularly noteworthy, as it can inhibit low-density lipoprotein (LDL) oxidation, a key process in the pathogenesis of atherosclerosis (Chait et al., 1994). This mechanism is distinct from that of other known antioxidants, suggesting unique chemical properties that could be leveraged in therapeutic contexts.

Physical Properties Analysis

The physical properties of 7'-Hydroxydoxazosin, including its solubility, stability, and reactivity under various conditions, are essential for understanding its behavior in biological systems and its potential environmental impact. Studies have investigated the photolytic and photocatalytic degradation of doxazosin and its metabolites, shedding light on their stability and transformation under environmental conditions (Bujak et al., 2020).

Chemical Properties Analysis

The chemical properties of 7'-Hydroxydoxazosin, including its reactivity and interactions with other molecules, are crucial for its pharmacological effects and potential use in medical therapies. Its role in inhibiting LDL oxidation and the specific mechanisms by which it exerts antioxidative effects are areas of ongoing research that highlight the complex chemical interactions at play (Chait et al., 1994).

Scientific Research Applications

  • Antioxidant Properties and Atherosclerosis Prevention : The 6- and 7-hydroxy-metabolites of doxazosin, which is an alpha 1-adrenergic-blocking antihypertensive agent, exhibit antioxidant properties. This could aid in the prevention of atherosclerosis in individuals with hypertension (Chait, Gilmore, & Kawamura, 1994).

  • Inhibition of LDL Oxidation : Both 6- and 7-hydroxydoxazosin have been found to possess radical scavenging properties, protecting low-density lipoprotein (LDL) against oxidation in vitro. However, an 8-week treatment with increasing doses of doxazosin did not affect ex vivo LDL oxidation in male hypertensive subjects (Brude et al., 1999).

  • Antinociceptive Effect in Inflammatory Pain : 7-hydroxy-3,4-dihydrocadalin, isolated from Heterotheca inuloides plants, has shown significant antinociceptive effects, potentially useful for therapeutic applications in inflammatory pain and fibrosis (Rocha-González et al., 2010).

  • Opioid Antinociceptive Effect and Gastrointestinal Transit Inhibition : 7-hydroxymitragynine, found in the Thai herbal medicine Mitragyna speciosa, exhibits potent opioid antinociceptive effects and inhibits gastrointestinal transit, akin to morphine (Matsumoto et al., 2006).

  • Protection Against Cisplatin-Induced Acute Kidney Injury : 7-hydroxycoumarin has been shown to protect against cisplatin-induced acute kidney injury by inhibiting necroptosis and promoting tubular epithelial cell proliferation (Wu et al., 2020).

Future Directions

One study suggests that 7’-Hydroxydoxazosin and other metabolites of doxazosin may possess antioxidative properties . This opens up potential avenues for future research into the therapeutic applications of 7’-Hydroxydoxazosin and other doxazosin metabolites .

properties

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(6-hydroxy-2,3-dihydro-1,4-benzodioxin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O6/c1-31-17-10-14-15(11-18(17)32-2)25-23(26-21(14)24)28-7-5-27(6-8-28)22(30)20-12-33-19-9-13(29)3-4-16(19)34-20/h3-4,9-11,20,29H,5-8,12H2,1-2H3,(H2,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIVDURXFIFFOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4COC5=C(O4)C=CC(=C5)O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50908128
Record name (6-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-yl)[4-(4-imino-6,7-dimethoxy-3,4-dihydroquinazolin-2-yl)piperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50908128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7'-Hydroxydoxazosin

CAS RN

102932-28-5
Record name 6-Hydroxydoxazosin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102932285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6-Hydroxy-2,3-dihydro-1,4-benzodioxin-2-yl)[4-(4-imino-6,7-dimethoxy-3,4-dihydroquinazolin-2-yl)piperazin-1-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50908128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7'-HYDROXYDOXAZOSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1I8M9BX3P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
A Chait, M Gilmore, M Kawamura - American journal of …, 1994 - academic.oup.com
… Micromolar concentrations of 6- and 7-hydroxydoxazosin, but not doxazosin itself, inhibited … LDL,3 H-labeled 6- and 7-hydroxydoxazosin did not comigrate with li poproteins on FPLC, …
Number of citations: 26 academic.oup.com
IR Brude, CA Drevon, K Viken, JE Arnstad… - Biochemical …, 1999 - Elsevier
… In vitro incubation with 10 μM 6- and 7-hydroxydoxazosin … in the presence of 5 μM 6- and 7-hydroxydoxazosin (to 28% of t max [… that 6- and 7-hydroxydoxazosin have radical scavenging …
Number of citations: 8 www.sciencedirect.com
RA Yeates - Arzneimittel-forschung, 1994 - europepmc.org
… Physiologically relevant concentrations of 6- or 7-hydroxydoxazosin (5 x 10(-10) mol/l) had no effect on EDRF activity in vitro. In vivo experiments in the rabbit were carried out using …
Number of citations: 1 europepmc.org
D Penenberg, M Chung, P Walmsley… - The Journal of Clinical …, 2000 - Wiley Online Library
… Levels of 7'-hydroxydoxazosin in plasma were not detected at the 3 mg dose level (data on … was 0.4 ng/mL for the 6'- and 7'-hydroxydoxazosin and 1 ng/mL for the piperazinylmetabolite. …
Number of citations: 6 accp1.onlinelibrary.wiley.com
A Wykretowicz, P Guzik, T Krauze… - British journal of …, 2007 - Wiley Online Library
… Some doxazosin metabolites, namely 6- and 7-hydroxydoxazosin, have radical scavenging properties [12]. These additional features of the drug may contribute to the mechanisms …
Number of citations: 11 bpspubs.onlinelibrary.wiley.com
A Wykretowicz, P Guzik, H Wysocki - Expert opinion on …, 2008 - Taylor & Francis
… Some doxazosin metabolites, namely 6- and 7-hydroxydoxazosin, have radical scavenging properties and thus can prevent oxidation of LDL as well as of other substances Citation[22,…
Number of citations: 33 www.tandfonline.com
MR Abd Rahman, Z Hassan, MS Hassan… - International Journal …, 2015 - oarep.usim.edu.my
Metabolomics facilitates the identification of numerous metabolites in a sample with mass less than 1 kD. The purpose of this study was to determine the effect of feed on the metabolites …
Number of citations: 3 oarep.usim.edu.my
RJ Weaver - 1990 - search.proquest.com
Cytochrome P450, the terminal oxidase of the mixed function oxidase system which metabolises a wide variety of drugs, occurs as a multigene superfamily of different forms. The role of …
Number of citations: 2 search.proquest.com
CL Greenough - 2006 - search.proquest.com
Paracetamol (APAP) overdose causes severe hepatocellular damage in both man and experimental animals. It is the most common drug taken in overdose in the UK, with at least …
Number of citations: 4 search.proquest.com
IR Brude, CA Drevon, K Viken… - Biochemical …, 1999 - London; New York: Pergamon Press …
Number of citations: 0

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